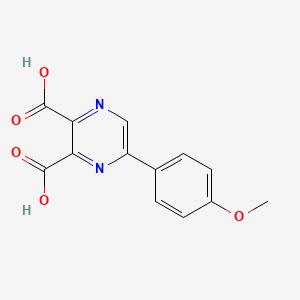

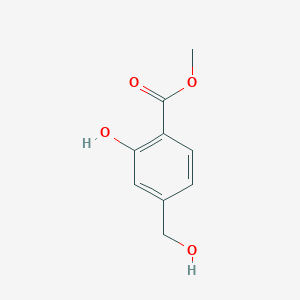

5-(4-Methoxyphenyl)pyrazine-2,3-dicarboxylic acid

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organogelators and Self-Assembly

5-(4-Methoxyphenyl)pyrazine-2,3-dicarboxylic acid: has been investigated as a potential organogelator. Organogels are materials that form gel-like structures in organic solvents. In this case, the compound’s aggregation is driven by a combination of intra-hydrogen bonding, π–π stacking, and van der Waals interactions. These self-assembled networks exhibit multi-responsiveness to environmental stimuli, including temperature, fluorinion, and shear stress .

Metal-Organic Frameworks (MOFs)

Researchers have synthesized a luminescent MOF using a Zr(IV) ion and a ligand derived from 5-(4-Methoxyphenyl)pyrazine-2,3-dicarboxylic acid . The MOF structure incorporates the ligand, which plays a crucial role in modulating the framework’s properties. Such MOFs have potential applications in gas storage, catalysis, and sensing .

Proteomics Research

While not widely explored, 5-(4-Methoxyphenyl)pyrazine-2,3-dicarboxylic acid has been used in proteomics research. Its unique chemical properties may contribute to specific interactions with proteins or peptides, making it relevant for studying protein-ligand interactions and drug discovery .

Functional Materials

The compound’s aromatic nature and carboxylic acid groups suggest potential applications in functional materials. Researchers have investigated its use in designing novel materials for sensors, optoelectronics, and molecular recognition. By modifying its structure or incorporating it into polymers, it could enhance material properties .

Supramolecular Chemistry

Supramolecular chemistry explores non-covalent interactions to create complex structures. 5-(4-Methoxyphenyl)pyrazine-2,3-dicarboxylic acid can participate in hydrogen bonding, π-stacking, and other supramolecular interactions. Researchers have used it as a building block in designing functional supramolecular assemblies, such as host-guest systems and molecular recognition motifs .

Drug Delivery Systems

Although not extensively studied, the compound’s carboxylic acid groups make it amenable to functionalization. Researchers have explored its potential as a drug carrier or part of drug delivery systems. By attaching bioactive molecules to its core, it could facilitate targeted drug release .

Propiedades

IUPAC Name |

5-(4-methoxyphenyl)pyrazine-2,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5/c1-20-8-4-2-7(3-5-8)9-6-14-10(12(16)17)11(15-9)13(18)19/h2-6H,1H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMYNWLHXNVOJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methoxyphenyl)pyrazine-2,3-dicarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate](/img/structure/B3155518.png)

![1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride](/img/structure/B3155533.png)